Aripiprazole N4-Oxide

Description

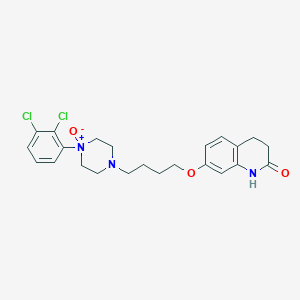

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436567 | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-11-9 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Aripiprazole N4-Oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical structure of Aripiprazole N4-Oxide. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and metabolism studies. Our exploration of Aripiprazole N4-Oxide will be grounded in established scientific principles, supported by empirical data, and contextualized within its pharmacological relevance as a metabolite of the atypical antipsychotic, aripiprazole. We will delve into the intricacies of its structure, the methodologies for its synthesis and characterization, and its significance in the broader landscape of pharmaceutical sciences.

Introduction to Aripiprazole and its Metabolism

Aripiprazole is a widely prescribed atypical antipsychotic medication utilized in the management of various psychiatric disorders, including schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is primarily attributed to its unique mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] Like many pharmaceuticals, aripiprazole undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] This metabolic process gives rise to several metabolites, one of which is Aripiprazole N4-Oxide. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities.[3] Understanding the chemical structure of these metabolites is paramount for a comprehensive assessment of a drug's safety, efficacy, and pharmacokinetic profile.

Elucidation of the Chemical Structure of Aripiprazole N4-Oxide

The definitive chemical structure of Aripiprazole N4-Oxide is crucial for its synthesis, characterization, and for understanding its biological activity.

Nomenclature and Chemical Identifiers

-

Systematic (IUPAC) Name: 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone[4]

-

Synonyms: Aripiprazole N-oxide Isomer, Aripiprazole N4-Oxide[4]

-

CAS Number: 573691-11-9[4]

-

Molecular Formula: C₂₃H₂₇Cl₂N₃O₃[1]

-

Molecular Weight: 464.38 g/mol [1]

Core Structural Features

Aripiprazole N4-Oxide retains the core scaffold of the parent aripiprazole molecule, which consists of a 7-butoxy-3,4-dihydro-2(1H)-quinolinone moiety linked to a 1-(2,3-dichlorophenyl)piperazine group via a butyl chain. The key structural modification in Aripiprazole N4-Oxide is the oxidation of the tertiary nitrogen atom at the 4-position of the piperazine ring to form an N-oxide.

Caption: Chemical structure of Aripiprazole N4-Oxide.

Synthesis and Characterization

The synthesis and rigorous characterization of Aripiprazole N4-Oxide are essential for obtaining a pure reference standard for analytical and pharmacological studies.

Synthetic Approach

A common method for the synthesis of N-oxides from tertiary amines involves oxidation with a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA).[5]

Caption: General workflow for the synthesis of Aripiprazole N4-Oxide.

Experimental Protocol: Synthesis of Aripiprazole N4-Oxide

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Dissolution: Dissolve aripiprazole in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Oxidation: Slowly add a solution of m-CPBA in the same solvent to the cooled aripiprazole solution. The molar ratio of m-CPBA to aripiprazole should be carefully controlled to favor the formation of the mono-N-oxide.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Aripiprazole N4-Oxide using column chromatography on silica gel to yield the pure compound.

Spectroscopic and Spectrometric Characterization

The unambiguous identification of Aripiprazole N4-Oxide relies on a combination of spectroscopic and spectrometric techniques.

Table 1: Key Analytical Data for Aripiprazole N4-Oxide

| Analytical Technique | Observed Data/Characteristics | Interpretation |

| ¹H NMR | Downfield shift of protons on the carbons adjacent to the N-oxide nitrogen. | The electron-withdrawing nature of the N-oxide group deshields the neighboring protons. |

| ¹³C NMR | Downfield shift of carbons adjacent to the N-oxide nitrogen. | Similar to ¹H NMR, the carbons are deshielded by the N-oxide group. |

| FT-IR | Characteristic N-O stretching vibration. | Confirms the presence of the N-oxide functional group. A band around 1630 cm⁻¹ for the carbonyl group is also expected.[1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight (m/z 465.1 for [M+H]⁺). | Confirms the molecular formula. |

| Tandem MS (MS/MS) | Characteristic fragmentation pattern, including a neutral loss of 16 Da (oxygen).[6] | Provides structural information and helps to differentiate from other isomers. |

Note: Specific chemical shift values and fragmentation patterns should be determined experimentally for the synthesized compound and compared with literature data where available.

Pharmacological and Metabolic Significance

Aripiprazole N4-Oxide is a product of the metabolic transformation of aripiprazole. Its formation and subsequent effects are of considerable interest in drug development and clinical practice.

Metabolic Pathway

Aripiprazole is metabolized in the liver by CYP2D6 and CYP3A4 enzymes, leading to the formation of several metabolites, including dehydro-aripiprazole and Aripiprazole N4-Oxide.[1]

Caption: Simplified metabolic pathways of aripiprazole.

Pharmacological Activity

While aripiprazole's primary pharmacological activity is well-established, the contribution of its metabolites, including the N-oxide, is an area of ongoing research. Some studies suggest that the N-oxides of aripiprazole exhibit significant activity at dopamine receptors.[1] A comprehensive understanding of the receptor binding profile and functional activity of Aripiprazole N4-Oxide is crucial for predicting its potential contribution to the overall therapeutic effect and side-effect profile of the parent drug. Further in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological role.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of Aripiprazole N4-Oxide, a significant metabolite of the antipsychotic drug aripiprazole. We have explored its nomenclature, core structural features, and the methodologies for its synthesis and characterization. The importance of spectroscopic and spectrometric data in confirming its structure has been emphasized. Furthermore, the metabolic context and potential pharmacological relevance of Aripiprazole N4-Oxide have been discussed. A thorough understanding of the chemical properties of drug metabolites is a cornerstone of modern drug development, ensuring the safety and efficacy of therapeutic agents. It is our hope that this guide will serve as a valuable resource for the scientific community in its continued efforts to advance the field of pharmaceutical sciences.

References

- Jian-feng Li, Ai-xiang Liu, Guang-xin Xia, Yi-feng Nian, Jing-shan Shen. [Spectroscopic studies of aripiprazole]. Guang Pu Xue Yu Guang Pu Fen Xi. 2007 May;27(5):863-7.

- Satyanarayana, B., Sumalatha, Y., Kumar, S. S., Venkatraman, S., Reddy, G. M., & Reddy, P. P. (2005). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.

-

SynZeal. Aripiprazole N-oxide Isomer. [Link]

- Tadori, Y., Forbes, R. A., McQuade, R. D., & Kikuchi, T. (2011). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. European journal of pharmacology, 668(3), 355–365.

- Gutta, M., Kollapudi, C., Chandrasekhar, D., Balraju, V., & Reddy, R. B. (2008). Identification, isolation, characterization and synthesis of novel impurity in antipsychotic drug: Aripiprazole. Analytical Chemistry: An Indian Journal, 7(7), 551-553.

- Huber, I., & Kählig, H. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS medicinal chemistry letters, 11(4), 464–468.

- Huang, H. C., Liu, C. H., Lan, T. H., Hu, T. M., Chiu, H. J., Wu, Y. C., & Tseng, Y. L. (2007). Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 856(1-2), 57–61.

- Burstein, E. S., Ma, J., Wong, S., Gao, Y., Pham, E., Eyler, R. C., ... & Brann, M. R. (2005). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. The Journal of pharmacology and experimental therapeutics, 315(3), 1278–1287.

- Zuo, X. C., Wang, F., Xu, P., Zhu, R. H., & Li, H. D. (2005). LC-ESI-MS for rapid and sensitive determination of aripiprazole in human plasma. Journal of pharmaceutical and biomedical analysis, 39(3-4), 670–674.

-

The Royal Society of Chemistry. Sixth polymorph of Aripiprazole - an antipsychotic drug. [Link]

-

ResearchGate. Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. [Link]

-

ResearchGate. Representative ATR-FTIR spectra of aripiprazole a , HPBCD b ,... [Link]

- De Bartolomeis, A., & Tomasetti, C. (2019). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 33(9), 851–879.

- Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., ... & Mailman, R. B. (1999). Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology, 20(6), 612-627.

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Aripiprazole spectral data. [Link]

-

ATB (Automated Topology Builder). Aripiprazole | C23H27Cl2N3O2 | MD Topology | NMR | X-Ray. [Link]

- Posner, C. H. (1979). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of pharmaceutical sciences, 68(6), 806–808.

-

European Journal of Chemistry. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. [Link]

- Al-Otaibi, K. F., Al-Majed, A. A., Al-Warthan, A. A., & Al-Amrah, F. (2023). Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma. Scientific reports, 13(1), 21060.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Aripiprazole N-Oxide

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Aripiprazole N-Oxide, a key metabolite and potential impurity of the atypical antipsychotic drug, aripiprazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its analytical characterization. The guide details experimental protocols, explains the causality behind methodological choices, and presents data in a clear, accessible format to support further research and quality control applications.

Introduction

Aripiprazole is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its mechanism of action is primarily attributed to partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[2] The biotransformation of aripiprazole in the body leads to several metabolites, the characterization of which is critical for understanding the drug's overall pharmacokinetic profile, safety, and for the development of robust analytical methods for quality control.

Aripiprazole N-Oxide is a metabolite formed through the oxidation of one of the piperazine nitrogen atoms, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[3][4][5] As a known metabolite and a potential impurity in commercial drug preparations, a thorough understanding of its physicochemical properties is essential for its isolation, identification, and quantification.[3] This guide provides an in-depth examination of these properties and the analytical methodologies required for its characterization.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent analytical work. Aripiprazole N-Oxide is the common name for the N-oxidized metabolite of aripiprazole. The formal chemical name specifies the location of the N-O bond on the piperazine ring.

| Identifier | Value | Source(s) |

| Formal Name | 7-[4-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [3] |

| Synonyms | Aripiprazole N1-Oxide, Aripiprazole EP Impurity F | [3][6] |

| CAS Number | 573691-09-5 | [3][6] |

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₃ | [3] |

| Molecular Weight | 464.4 g/mol | [3] |

The structure of Aripiprazole N-Oxide is distinguished from its parent compound by the presence of an N-oxide functional group on the piperazine ring nitrogen that is distal to the dichlorophenyl ring. This modification significantly alters the molecule's polarity and electronic properties.

Caption: Chemical structure of Aripiprazole N4-Oxide.

Core Physicochemical Properties

The introduction of the polar N-oxide group fundamentally alters the physicochemical properties relative to the parent drug, aripiprazole. These properties are summarized below and are crucial for designing analytical methods, formulation studies, and predicting pharmacokinetic behavior.

| Property | Value / Description | Significance in Research & Development |

| Physical Appearance | White to Off-White solid.[6] | Provides a basic parameter for raw material identification and quality control. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in Chloroform and Methanol.[3][6] | Expertise: DMSO is the preferred solvent for preparing high-concentration stock solutions for in vitro assays. Limited solubility in other organic solvents necessitates careful method development for chromatography. Its expected poor aqueous solubility, similar to the parent drug, is a key factor in its pharmacokinetic profile. |

| Melting Point | >175°C (with decomposition).[6] | Expertise: The significantly higher melting point compared to aripiprazole (~139°C)[1][7] and the decomposition are characteristic of a salt-like, highly polar N-oxide. This thermal instability must be considered in methods like Gas Chromatography or when handling the solid material at elevated temperatures. |

| pKa (Predicted) | 14.41 ± 0.20.[6] | Expertise: This predicted value likely corresponds to the very weakly acidic lactam N-H. The basic nitrogen of the parent drug (pKa ≈ 7.6)[1] is oxidized, removing its basicity. This change is critical: the N-oxide will not be protonated at physiological pH, altering its interaction with biological membranes and its chromatographic behavior. |

| Stability & Storage | Hygroscopic. Store refrigerated under an inert atmosphere.[6] Stable for ≥ 4 years when stored at -20°C.[3] | Expertise: Hygroscopicity requires that the material be handled in a controlled-humidity environment (e.g., a glovebox) to obtain accurate weights for standard preparation. Long-term storage at low temperatures is essential to prevent degradation. |

Spectroscopic and Analytical Characterization

A multi-technique approach is required for the unambiguous identification and structural confirmation of Aripiprazole N-Oxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Principle & Rationale: UV-Vis spectroscopy is a rapid and robust technique for the quantification of an analyte in solution by measuring its absorbance of light. The chromophores within the Aripiprazole N-Oxide structure (dichlorophenyl and quinolinone rings) absorb UV light, allowing for its detection and quantification based on the Beer-Lambert law. It is a cornerstone of HPLC detection.

-

Anticipated Data & Interpretation: Aripiprazole N-Oxide exhibits a maximum absorbance (λmax) at 218 nm .[3] This is a notable hypsochromic (blue) shift from the parent aripiprazole, which has a λmax around 255-259 nm.[8][9] This spectral difference is a key parameter that can be used to distinguish the metabolite from the parent drug, particularly in HPLC analysis using a photodiode array (PDA) detector.

-

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Standard Preparation: Accurately weigh and dissolve Aripiprazole N-Oxide in DMSO to create a 1 mg/mL primary stock solution. Further dilute with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.

-

Blank: Use the final dilution solvent as the blank reference.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Scan: Scan the sample from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

-

Principle & Rationale: IR spectroscopy provides structural information by measuring the vibrations of bonds within a molecule. It is exceptionally useful for identifying the presence or absence of specific functional groups. For Aripiprazole N-Oxide, the key diagnostic application is the confirmation of the N-O bond and the verification of other core functional groups.

-

Anticipated Data & Interpretation: While specific spectra for the N-oxide are not widely published, its IR spectrum can be predicted by comparison to aripiprazole.[10] The most critical feature would be the appearance of a strong N-O stretching vibration, typically found in the 950-970 cm⁻¹ range for aromatic tertiary amine N-oxides. Other key peaks would include the C=O stretch of the lactam (~1680 cm⁻¹) and the C-Cl stretch (~780 cm⁻¹).

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Rationale: ATR is a modern technique that requires minimal sample preparation and is non-destructive, making it superior to traditional KBr pellet methods for routine analysis.[11]

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid Aripiprazole N-Oxide powder directly onto the ATR crystal.

-

Instrumentation: Use a calibrated FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the wavenumbers for key functional groups, paying special attention to the N-O stretching region.

-

Mass Spectrometry (MS)

-

Principle & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides unequivocal evidence of elemental composition (with high-resolution MS) and structural information through fragmentation analysis.

-

Anticipated Data & Interpretation: With a molecular weight of 464.4, Aripiprazole N-Oxide is expected to show a protonated molecular ion [M+H]⁺ at m/z 465.4 . High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₂₃H₂₈Cl₂N₃O₃⁺. A characteristic fragmentation pattern in MS/MS would be the neutral loss of an oxygen atom (-16 Da) to yield a fragment corresponding to the parent aripiprazole at m/z 449.4.

-

Experimental Protocol: LC-MS Analysis

-

Rationale: Liquid chromatography is used to introduce a clean sample into the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like N-oxides.

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode ESI.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.

-

Chromatography: Inject the sample onto a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

MS Acquisition: Acquire data in positive ion mode. Perform a full scan to find the [M+H]⁺ ion. Then, perform a product ion scan (MS/MS) on the m/z 465.4 precursor to observe fragmentation.

-

Analysis: Confirm the mass of the parent ion and analyze the fragmentation pattern to validate the structure.

-

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating and quantifying Aripiprazole N-Oxide from its parent drug and other metabolites in complex matrices such as plasma or pharmaceutical formulations.[9][12]

-

Principle & Rationale: Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and have longer retention times. The introduction of the N-oxide group makes the metabolite significantly more polar than aripiprazole. Therefore, Aripiprazole N-Oxide is expected to elute earlier than aripiprazole under typical reversed-phase conditions. This separation is the cornerstone of any stability-indicating or impurity profiling method.

Caption: Standard workflow for HPLC analysis of Aripiprazole N-Oxide.

-

Detailed Experimental Protocol: Reversed-Phase HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | The industry standard for reversed-phase; provides excellent separation for moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic pH ensures consistent protonation of any residual basic sites and improves peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and low UV cutoff. |

| Gradient | Start at 30% B, ramp to 70% B over 15 min | A gradient is necessary to elute both the polar N-oxide and the more nonpolar parent drug and other metabolites in a reasonable time with good resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 220 nm and 254 nm | Dual wavelength detection allows for sensitive detection of the N-oxide (λmax ~218 nm) and the parent drug (λmax ~255 nm). |

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |

Metabolic Formation and Context

Understanding the metabolic origin of Aripiprazole N-Oxide is crucial for toxicologists and pharmacokineticists. It is not considered a major active metabolite in the same way as dehydro-aripiprazole, but its presence must be monitored.[2][13]

-

Metabolic Pathway: Aripiprazole undergoes extensive hepatic metabolism. The N-oxide is formed via oxidation of the piperazine ring, a Phase I metabolic reaction.

-

Enzymatic Basis: This transformation is primarily mediated by two key cytochrome P450 isozymes: CYP3A4 and CYP2D6 .[3][5] Genetic polymorphisms in these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in the metabolic profile of aripiprazole.[13]

Caption: Metabolic formation of Aripiprazole N-Oxide.

Conclusion

Aripiprazole N-Oxide presents a distinct physicochemical profile compared to its parent drug. Its increased polarity, different spectroscopic characteristics (UV λmax), and unique thermal properties are all direct consequences of the N-oxidation of the piperazine ring. The analytical protocols and data presented in this guide—from basic solubility and melting point to advanced spectroscopic and chromatographic methods—provide a comprehensive framework for researchers. This knowledge is fundamental for developing validated methods for impurity profiling in pharmaceutical manufacturing, for quantitative analysis in biological matrices, and for a more complete understanding of the metabolic fate of aripiprazole.

References

-

Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma. (2023). National Institutes of Health. Available at: [Link]

-

An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles. (2019). National Institutes of Health. Available at: [Link]

-

Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. (2023). MDPI. Available at: [Link]

-

A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. (2020). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Aripiprazole. PubChem, National Institutes of Health. Available at: [Link]

-

ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution. U.S. Food and Drug Administration. Available at: [Link]

-

Formulation and evaluation of Aripiprazole-IR tablets. (2020). International Scientific Organization. Available at: [Link]

-

Aripiprazole. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). Available at: [Link]

-

Aripiprazole spectral data. (2013). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Aripiprazole N-oxide Isomer. SynZeal. Available at: [Link]

-

Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. (2005). ResearchGate. Available at: [Link]

-

Aripiprazole. Wikipedia. Available at: [Link]

-

SIMULTANEOUS ASSAY OF ARIPIPRAZOLE AND ITS ACTIVE METABOLITE IN SERUM BY HPLC. (2012). PubMed. Available at: [Link]

-

Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (2021). National Institutes of Health. Available at: [Link]

-

Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. Available at: [Link]

Sources

- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aripiprazole N1-Oxide CAS#: 573691-09-5 [m.chemicalbook.com]

- 7. Aripiprazole CAS#: 129722-12-9 [m.chemicalbook.com]

- 8. An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole spectral data [orgspectroscopyint.blogspot.com]

- 11. iscientific.org [iscientific.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Biological Activity of Aripiprazole N4-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, a widely prescribed atypical antipsychotic, undergoes extensive metabolism, giving rise to several metabolites, including Aripiprazole N4-Oxide. While the pharmacological profile of aripiprazole is well-characterized, the specific biological activities of its metabolites, such as the N4-oxide, are less defined in publicly accessible literature. This technical guide provides a comprehensive overview of the known biological activity of aripiprazole as a foundational context, explores the metabolic pathway leading to Aripiprazole N4-Oxide, and presents a framework for the experimental determination of its pharmacological profile. This document synthesizes available information and provides detailed experimental protocols to empower researchers in elucidating the complete pharmacological landscape of aripiprazole and its metabolic products.

Introduction: The Unique Pharmacology of Aripiprazole

Aripiprazole, approved for the treatment of schizophrenia, bipolar I disorder, major depressive disorder, and other psychiatric conditions, possesses a unique and complex pharmacological profile.[1] Unlike first-generation antipsychotics that act as potent dopamine D2 receptor antagonists, aripiprazole is a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at the serotonin 5-HT2A receptor.[2][3] This "dopamine-serotonin system stabilizer" activity is thought to underlie its efficacy in treating a broad range of symptoms with a generally favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia compared to other antipsychotics.[2]

Aripiprazole's therapeutic effects are attributed to its ability to modulate dopaminergic neurotransmission, acting as a functional antagonist in brain regions with excessive dopamine activity and as a functional agonist in areas with low dopamine levels.[2] Its high affinity for D2 receptors, coupled with its partial agonist activity, allows for a fine-tuning of the dopamine system.[4]

The Metabolic Fate of Aripiprazole: Formation of Aripiprazole N4-Oxide

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[5] These enzymatic processes lead to the formation of several metabolites, including dehydro-aripiprazole, which is also pharmacologically active, and various N-oxide derivatives.[6][7] Aripiprazole N4-Oxide is a product of the oxidation of the nitrogen atom in the piperazine ring of the aripiprazole molecule.[6][7]

Figure 1: Simplified metabolic pathway of aripiprazole.

Characterizing the Biological Activity: A Proposed Investigative Framework

To comprehensively understand the contribution of Aripiprazole N4-Oxide to the overall pharmacology of aripiprazole, a systematic in vitro characterization is necessary. This involves determining its receptor binding affinity, functional activity at key central nervous system (CNS) targets, and comparing these findings to the parent compound.

Receptor Binding Affinity Profile

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant CNS receptors. Based on the profile of aripiprazole, the primary targets of interest for Aripiprazole N4-Oxide would include:

-

Dopamine Receptors: D2, D3, D4

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7

-

Adrenergic Receptors: α1A, α2A, β1, β2

-

Histamine Receptors: H1

-

Muscarinic Receptors: M1-M5

Table 1: Receptor Binding Profile of Aripiprazole

| Receptor | Ki (nM) |

| Dopamine D2 | 0.34 - 1.6 |

| Dopamine D3 | 0.8 - 4.1 |

| Dopamine D4 | 26 - 44 |

| Serotonin 5-HT1A | 1.7 - 4.2 |

| Serotonin 5-HT2A | 3.4 - 9.0 |

| Serotonin 5-HT2C | 15 |

| Serotonin 5-HT7 | 19 |

| Adrenergic α1A | 57 |

| Histamine H1 | 61 |

Note: Ki values are compiled from multiple sources and may vary depending on experimental conditions.

Functional Activity at Key Receptors

Following the determination of binding affinities, it is crucial to assess the functional activity of Aripiprazole N4-Oxide at receptors for which it demonstrates significant affinity. This will determine whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist.

Table 2: Functional Activity of Aripiprazole

| Receptor | Functional Activity |

| Dopamine D2 | Partial Agonist |

| Serotonin 5-HT1A | Partial Agonist |

| Serotonin 5-HT2A | Antagonist/Inverse Agonist |

Experimental Protocols for In-Depth Characterization

The following section outlines detailed, self-validating protocols for determining the receptor binding affinity and functional activity of Aripiprazole N4-Oxide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Aripiprazole N4-Oxide for a specific receptor.

Principle: This is a competitive binding assay where the test compound (Aripiprazole N4-Oxide) competes with a radiolabeled ligand of known high affinity for a specific receptor expressed in a cell membrane preparation.

Step-by-Step Methodology (Example for Dopamine D2 Receptor):

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) at a concentration close to its Kd.

-

Increasing concentrations of Aripiprazole N4-Oxide (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding determination, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Aripiprazole N4-Oxide.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (agonist, partial agonist, antagonist) of Aripiprazole N4-Oxide at G-protein coupled receptors (GPCRs).

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify the extent of G-protein activation.

Step-by-Step Methodology (Example for 5-HT1A Receptor):

-

Membrane Preparation: Prepare cell membranes expressing the human 5-HT1A receptor as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (e.g., 10 µM) to ensure the G-proteins are in their inactive state.

-

[³⁵S]GTPγS (e.g., 0.1 nM).

-

Increasing concentrations of Aripiprazole N4-Oxide. To test for antagonist activity, a fixed concentration of a known agonist (e.g., 5-HT) is also added.

-

Cell membrane preparation.

-

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Filtration and Scintillation Counting: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration as described previously.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the concentration of Aripiprazole N4-Oxide.

-

For agonist activity, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values. The intrinsic activity can be calculated relative to a full agonist.

-

For antagonist activity, determine the IC50 value and calculate the Kb using the appropriate pharmacological model.

-

Objective: To determine the functional activity of Aripiprazole N4-Oxide at GPCRs that couple to adenylyl cyclase (e.g., D2 receptors, which are Gi-coupled and inhibit adenylyl cyclase).

Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP). For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonist activity.

Step-by-Step Methodology (Example for Dopamine D2 Receptor):

-

Cell Culture: Culture cells stably expressing the human dopamine D2 receptor.

-

Assay Setup:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of Aripiprazole N4-Oxide.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the concentration of Aripiprazole N4-Oxide.

-

Determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

-

Sources

- 1. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

Pharmacological profile of aripiprazole N-oxides

An In-Depth Technical Guide to the Pharmacological Profile of Aripiprazole N-Oxides

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Aripiprazole is a widely prescribed atypical antipsychotic with a unique pharmacological profile, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. Its clinical activity is attributed to both the parent drug and its major active metabolite, dehydroaripiprazole. However, aripiprazole also undergoes N-oxidation to form several N-oxide metabolites. These compounds, formed primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, are not only metabolites but also potential impurities in commercial drug preparations.[1] While the pharmacology of aripiprazole and dehydroaripiprazole is well-documented, the specific biological activities of the N-oxide species are less understood. This guide synthesizes the available technical information on aripiprazole N-oxides, covering their chemistry, metabolic generation, and the existing evidence for their pharmacological activity, while also highlighting critical knowledge gaps and outlining experimental protocols for their further characterization.

Introduction to Aripiprazole and its Metabolism

Aripiprazole's efficacy in treating schizophrenia and bipolar disorder is thought to stem from its distinct mechanism of action, which modulates dopaminergic and serotonergic pathways.[2][3] It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4][5] Like most psychotropic agents, aripiprazole undergoes extensive hepatic metabolism, primarily through the action of cytochrome P450 isozymes CYP3A4 and CYP2D6.[2][6][]

The main metabolic pathways are:

-

Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole, the principal active metabolite, which exhibits a similar D2 receptor affinity to the parent drug and contributes significantly to the overall therapeutic effect.[2][6]

-

Hydroxylation: Aromatic hydroxylation occurs on the quinolinone ring.[2][]

-

N-dealkylation: This process is catalyzed by CYP3A4.[2][]

-

N-oxidation: This lesser-explored pathway results in the formation of various aripiprazole N-oxides. These metabolites have been identified and synthesized, with preliminary evidence suggesting they may possess significant biological activity.[1][8]

This guide focuses specifically on the N-oxide metabolites, aiming to provide a comprehensive overview of their known properties and their potential relevance in drug development and clinical pharmacology.

Chemistry of Aripiprazole N-Oxides

Several N-oxide metabolites of aripiprazole have been identified, arising from oxidation at the nitrogen atoms of the piperazine ring. The primary species include Aripiprazole-1-N-oxide, Aripiprazole-4-N-oxide, and the di-oxidized form, Aripiprazole-1,4-di-N-oxide.[8] A study by Satyanarayana et al. (2005) describes a novel process for the synthesis and characterization of these specific compounds.[8]

| Compound Name | Chemical Name | CAS Number | Molecular Formula | Formula Weight |

| Aripiprazole-1-N-oxide | 7-[4-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | 573691-09-5 | C₂₃H₂₇Cl₂N₃O₃ | 464.4 |

| Aripiprazole-4-N-oxide | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | 573691-11-9 | C₂₃H₂₇Cl₂N₃O₃ | 464.4 |

| Aripiprazole-1,4-di-N-oxide | 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | 573691-13-1 | C₂₃H₂₇Cl₂N₃O₄ | 480.4 |

Data compiled from sources[1][9][10].

The formation of these N-oxides introduces a polar N-O bond, which can significantly alter the physicochemical properties of the molecule, including its solubility, membrane permeability, and potential for receptor interactions, compared to the parent drug.

Metabolic Formation

Aripiprazole N-oxides are confirmed metabolites of aripiprazole.[1][10] Their formation is mediated by the hepatic cytochrome P450 system, with studies specifically implicating the CYP2D6 and CYP3A4 isoforms in the N-oxidation process.[1] This is consistent with the major enzymes responsible for the overall metabolism of aripiprazole.[2][6] The genetic polymorphisms known to affect CYP2D6 activity could, therefore, influence the rate of N-oxide formation, potentially leading to inter-individual variability in the metabolite profile of patients treated with aripiprazole.

Figure 1: Simplified metabolic pathways of aripiprazole.

In Vitro Pharmacological Profile

The central question for drug development professionals is whether these N-oxide metabolites are pharmacologically active. While comprehensive data remains limited, a key study asserts that aripiprazole N-oxides exhibit strong activity for influencing the neurotransmission of dopamine receptors.[8] This suggests that they may contribute to the overall clinical effect of aripiprazole.

To contextualize this finding, it is essential to review the receptor binding profile of the parent drug.

| Receptor Target | Aripiprazole Affinity (Ki, nM) | Functional Activity |

| Dopamine D₂ | 0.34 - 2.1 | Partial Agonist |

| Dopamine D₃ | 0.8 | Partial Agonist |

| Serotonin 5-HT₁ₐ | 1.7 - 4.3 | Partial Agonist |

| Serotonin 5-HT₂ₐ | 3.4 - 10 | Antagonist / Inverse Agonist |

| Serotonin 5-HT₂ₑ | 1.1 | Partial Agonist |

| Serotonin 5-HT₇ | 1.9 | Antagonist |

| Adrenergic α₁ₐ | 25.8 | Antagonist |

| Histamine H₁ | 25.1 - 61 | Antagonist |

Data compiled from sources[2][6][11]. This table represents the profile of the parent drug, aripiprazole.

In Vivo Pharmacology

Currently, there is a lack of specific in vivo studies designed to isolate and characterize the physiological or behavioral effects of aripiprazole N-oxides in animal models.[12][13] Existing in vivo research has focused on the parent drug or its formulations, making it impossible to disentangle the specific contributions of the N-oxide metabolites from the effects of aripiprazole and dehydroaripiprazole.[14]

Discussion and Clinical Relevance

The available evidence paints an incomplete but intriguing picture of aripiprazole N-oxides.

-

Potential Contribution to Clinical Profile: If the N-oxides are indeed active at dopamine receptors, they could contribute to the overall therapeutic action or, conversely, to adverse effects.[8] Their polarity suggests they may have different blood-brain barrier penetration kinetics compared to aripiprazole, potentially leading to a distinct pharmacokinetic-pharmacodynamic relationship.

-

Implications for Drug Manufacturing: The identification of aripiprazole N-oxide as a potential impurity in commercial preparations of aripiprazole has significant regulatory and quality control implications.[1] Manufacturers must develop analytical methods to detect and quantify these impurities to ensure the safety and consistency of the final drug product.

-

Future Research Directions: There is a clear and pressing need for further research. Key priorities should include:

-

Comprehensive Receptor Profiling: Conducting in vitro binding and functional assays for each purified N-oxide isomer against a wide panel of CNS targets.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the N-oxides, including their ability to cross the blood-brain barrier.

-

In Vivo Studies: Administering the isolated N-oxides to animal models to assess their behavioral and physiological effects, particularly concerning antipsychotic-like activity and potential for extrapyramidal symptoms.

-

Experimental Protocols

To facilitate further research, this section provides a foundational protocol for a key in vitro experiment.

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound, such as a synthesized aripiprazole N-oxide, for the human dopamine D₂ receptor.

1. Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the D₂ receptor.

2. Materials:

-

Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D₂ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-Specific Binding Control: Haloperidol (10 µM) or another potent D₂ antagonist.

-

Test Compounds: Aripiprazole N-oxide isomers, dissolved in DMSO to create stock solutions.

-

Scintillation Cocktail and 96-well filter plates .

-

Instrumentation: Cell harvester, liquid scintillation counter.

3. Step-by-Step Methodology:

-

Compound Preparation: Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order for each well type:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL cell membrane suspension.

-

Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL radioligand, 100 µL cell membrane suspension.

-

Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 100 µL cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B or GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filter mat to dry. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

4. Data Analysis (Self-Validation):

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). The specific binding should represent >80% of total binding for the assay to be considered valid.

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model in GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

-

Calculate Ki (Inhibition Constant): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Figure 2: Experimental workflow for a radioligand binding assay.

Conclusion

The N-oxides of aripiprazole represent an under-investigated facet of its pharmacology. As known metabolites formed by key drug-metabolizing enzymes and potential process impurities, they hold relevance for both clinical pharmacologists and pharmaceutical chemists. The preliminary evidence of their activity at dopamine receptors warrants a more thorough investigation to fully define their pharmacological profile.[8] By employing standard methodologies such as those outlined in this guide, the scientific community can elucidate the precise role these compounds play, leading to a more complete understanding of aripiprazole's mechanism of action and potentially refining therapeutic strategies in the future.

References

-

Title: Classics in Chemical Neuroscience: Aripiprazole Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

-

Title: Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole Source: ResearchGate (originally Heterocyclic Communications) URL: [Link]

-

Title: The Effect of Acute Aripiprazole Treatment on Chemically and Electrically Induced Seizures in Mice: The Role of Nitric Oxide Source: PubMed URL: [Link]

-

Title: ABILIFY (aripiprazole) Tablets / Oral Solution Label Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

-

Title: Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission Source: PubMed URL: [Link]

-

Title: In Vitro/In Vivo Assessment of Aripiprazole-Loaded Thiolated Arabinoxylan based Nanoparticles: An Innovative Approach for Targeted Schizophrenia Therapy Source: bioRxiv URL: [Link]

-

Title: Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies Source: ResearchGate URL: [Link]

-

Title: Aripiprazole | C23H27Cl2N3O2 Source: PubChem - NIH URL: [Link]

-

Title: Aripiprazole N-oxide Isomer Source: SynZeal URL: [Link]

-

Title: Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study Source: PubMed URL: [Link]

-

Title: Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Source: ResearchGate URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study [pubmed.ncbi.nlm.nih.gov]

- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aripiprazole N-oxide Isomer | 573691-11-9 | SynZeal [synzeal.com]

- 10. Aripiprazole N,N-Dioxide | 573691-13-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro/In Vivo Assessment of Aripiprazole-Loaded Thiolated Arabinoxylan based Nanoparticles: An Innovative Approach for Targeted Schizophrenia Therapy | bioRxiv [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. The effect of acute aripiprazole treatment on chemically and electrically induced seizures in mice: The role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Analytical Strategies for the Detection and Quantification of Aripiprazole N4-Oxide

Introduction: The Analytical Imperative for Aripiprazole N4-Oxide

Aripiprazole, a widely prescribed atypical antipsychotic, is utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic action is mediated through a complex pharmacology, including partial agonism at dopamine D2 and serotonin 5-HT1A receptors.[2] The metabolism of aripiprazole is extensive, primarily occurring in the liver via cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to several metabolites.[2][3]

Among these, Aripiprazole N4-Oxide, formed at the piperazine ring, represents a key related substance. It can emerge as a degradant during stability testing of the final drug product or as a metabolite.[4][5] Therefore, the ability to accurately detect and quantify Aripiprazole N4-Oxide is critical for several reasons:

-

Pharmaceutical Quality Control: To ensure the purity and stability of Aripiprazole active pharmaceutical ingredients (APIs) and finished products by monitoring the levels of this specified impurity.

-

Pharmacokinetic (PK) Studies: To characterize the metabolic fate of Aripiprazole in vivo, contributing to a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Safety and Efficacy Assessment: To evaluate whether the presence of this N-oxide metabolite contributes to the overall therapeutic effect or potential side effects of the parent drug.[5]

This application note provides detailed protocols for two robust analytical methods for the determination of Aripiprazole N4-Oxide: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

Physicochemical Profile: Aripiprazole N4-Oxide

Understanding the physicochemical properties of the analyte is fundamental to method development.

-

Chemical Name: 7-[4-[4-(2,3-dichlorophenyl)-1-oxido-piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

-

Synonym: Impurity IX[4]

-

Molecular Formula: C₂₃H₂₇Cl₂N₃O₃

-

Molecular Weight: 464.39 g/mol

-

Structural Difference: The key distinction from the parent aripiprazole (MW: 448.39 g/mol ) is the addition of an oxygen atom to the nitrogen at the 4-position of the piperazine ring, increasing its polarity. This structural change is the basis for its chromatographic separation from aripiprazole.

Method 1: Stability-Indicating RP-HPLC for Purity and Impurity Profiling

This method is designed for the accurate quantification of Aripiprazole N4-Oxide in bulk drug substances and pharmaceutical dosage forms. It is capable of separating the N-oxide from the parent compound and other known impurities, making it suitable for stability studies.[4]

Principle of the Method

The method employs ion-pair reversed-phase chromatography. Aripiprazole and its related substances, being basic compounds, can exhibit poor peak shape on standard C18 columns. The addition of an ion-pairing agent, such as sodium pentanesulfonate, to the mobile phase forms a neutral complex with the protonated analytes. This interaction enhances retention and significantly improves peak symmetry, allowing for reliable quantification. Detection is performed using a UV detector set at a wavelength where all compounds of interest have adequate absorbance.[4]

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: Phenomenex Luna® C18, 5 µm, 250 x 4.6 mm (or equivalent).[4]

-

Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Sodium Pentanesulfonate, Orthophosphoric Acid.

-

Reference Standards: Aripiprazole and Aripiprazole N4-Oxide.

Detailed Protocol

1. Mobile Phase Preparation:

- Mobile Phase A (Aqueous): Dissolve 1.11 g of KH₂PO₄ and 1.2 g of sodium pentanesulfonate in 1 liter of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas.[4]

- Mobile Phase B (Organic): Acetonitrile.[4]

2. Standard Solution Preparation:

- Stock Solution (e.g., 500 µg/mL Aripiprazole): Accurately weigh ~25 mg of Aripiprazole API into a 50 mL volumetric flask. Add 15 mL of a 50:50 mixture of Mobile Phase A and B ("diluent 1") and sonicate for 5 minutes. Allow to cool and dilute to volume with Mobile Phase B ("diluent 2").[4]

- Impurity Stock (e.g., 100 µg/mL Aripiprazole N4-Oxide): Prepare a stock solution of Aripiprazole N4-Oxide in a suitable diluent.

- Working Standard/Spiked Sample: Prepare by diluting the stock solutions to the desired concentration (e.g., 0.75 µg/mL for impurities) for linearity, accuracy, and specificity assessments.[4]

3. Sample Preparation (Tablets):

- Weigh and finely powder a representative number of tablets.

- Transfer an amount of powder equivalent to 25 mg of Aripiprazole into a 50 mL volumetric flask.

- Follow the dissolution procedure described for the stock solution in step 2.

- Filter the final solution through a 0.45 µm membrane filter before injection.[4]

4. Chromatographic Conditions:

- A summary of the chromatographic conditions is presented in Table 1.

| Parameter | Setting |

| Column | Phenomenex Luna® C18 (5 µm, 250 x 4.6 mm)[4] |

| Mobile Phase | A: Phosphate buffer pH 3.0 with ion-pair reagentB: Acetonitrile[4] |

| Gradient Program | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| 45 | |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 25°C[4] |

| Detection Wavelength | 215 nm[4] |

| Injection Volume | 20 µL |

Method Validation and System Suitability

The method must be validated according to ICH guidelines. Key parameters include:

-

Specificity: Demonstrated by the separation of Aripiprazole N4-Oxide from the main peak and other impurities. Peak purity should be confirmed using a PDA detector, especially in forced degradation samples.[6]

-

Linearity: Assessed over a concentration range (e.g., LOQ to 150% of the specification limit for the impurity). A correlation coefficient (r²) > 0.995 is expected.[6]

-

Limit of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratio or standard deviation of the response.

-

Accuracy: Evaluated by recovery studies of spiked samples at multiple concentration levels (e.g., 50%, 100%, 150%). Recoveries are typically expected to be within 98-102%.[7]

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should typically be less than 2%.[7]

Method 2: LC-MS/MS for High-Sensitivity Bioanalysis

This method is ideal for quantifying low concentrations of Aripiprazole N4-Oxide in complex biological matrices such as human plasma, which is essential for pharmacokinetic studies.

Principle of the Method

The method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After extraction from the plasma matrix, the sample is injected into the LC system where Aripiprazole N4-Oxide is separated from other endogenous components. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented. The resulting product ions are unique to the analyte's structure and are monitored for highly selective quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent sensitivity and minimizes matrix interference.[8][9]

Workflow and Instrumentation

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Column: A high-efficiency C18 column (e.g., 50 x 2.1 mm, <3 µm particle size).

-

Reagents: Acetonitrile and Methanol (LC-MS grade), Formic Acid or Ammonium Acetate, Ultrapure Water.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (Aripiprazole N4-Oxide-d4) is ideal. If unavailable, a structurally similar compound (e.g., Aripiprazole-d8) can be used.

Detailed Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

- To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of the Internal Standard working solution.

- Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

- Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether), vortex for 2 minutes.

- Centrifuge at 4000 x g for 10 minutes.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- Key parameters for the LC-MS/MS system are summarized in Tables 2 and 3.

| Parameter | Setting |

| Column | C18, 50 x 2.1 mm, 1.8 µm (or similar) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or a rapid gradient optimized for speed |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Parameter | Analyte: Aripiprazole N4-Oxide | IS: Aripiprazole-d8 |

| Ionization Mode | ESI Positive[8] | ESI Positive |

| Precursor Ion (Q1) | m/z 465.4 | m/z 457.2 |

| Product Ion (Q3) | m/z 285.1 (hypothetical) | m/z 285.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | To be optimized experimentally | To be optimized experimentally |

Data Interpretation and Validation

Quantification is based on the peak area ratio of the analyte to the internal standard versus a calibration curve prepared in the same biological matrix. The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for parameters including selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]

Conclusion

The choice between an HPLC-UV and an LC-MS/MS method for the analysis of Aripiprazole N4-Oxide is dictated by the application. For quality control, purity testing, and stability studies of pharmaceutical products, the described stability-indicating RP-HPLC method provides the necessary specificity, precision, and accuracy.[4] For bioanalytical applications requiring high sensitivity to measure low concentrations in biological fluids, the LC-MS/MS method is the unequivocal choice, offering unparalleled selectivity and low limits of quantification.[8][10] Both protocols, when properly validated, provide reliable and robust systems for the monitoring of this critical Aripiprazole-related substance.

References

-

International Journal of Pharmacy & Pharmaceutical Research. (n.d.). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. Retrieved from [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2021). Development and Validation of Stability Indicating Method for the Estimation of Aripiprazole in Oral Solution by RP-HPLC. Retrieved from [Link]

-

Tavčar, B., et al. (n.d.). Electrochemical determination of aripiprazole based on aluminium oxide nanoparticles modified carbon paste electrode. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN112114080A - Method for detecting aripiprazole related substances.

-

National Institutes of Health. (2023). Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma. Retrieved from [Link]

-

Pai, N. R., et al. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. Retrieved from [Link]

-

Song, Y., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. PubMed. Retrieved from [Link]

-

Stanković, M., et al. (2015). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals. Retrieved from [Link]

-

Jain, D., et al. (2012). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. Retrieved from [Link]

-

Springer. (n.d.). LC–ESI–MS for Rapid and Sensitive Determination of Aripiprazole in Human Plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Formulation, characterization, and optimization of aripiprazole-loaded lyotropic liquid crystalline nanoparticle for sustained release and better encapsulation efficiency against psychosis disorder. Retrieved from [Link]

- Google Patents. (n.d.). US6995264B2 - Process for preparing aripiprazole.

-

Psychopharmacology Institute. (2018). Pharmacokinetics of Aripiprazole: Clinical Summary. Retrieved from [Link]

-

ClinPGx. (n.d.). aripiprazole. Retrieved from [Link]

-

ResearchGate. (n.d.). A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Quantitation of Aripiprazole in Human Plasma. Retrieved from [Link]

-

PubMed. (2017). Aripiprazole Nanocrystal Impregnated Buccoadhesive Films for Schizophrenia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioequivalence of Aripiprazole Oral Soluble Films and Orally Disintegrating Tablets in Healthy Participants: A Crossover Study. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. ClinPGx [clinpgx.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Aripiprazole and Its Active Metabolite, Dehydro-aripiprazole

Introduction

Aripiprazole is a widely prescribed second-generation atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic action is primarily mediated through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, alongside antagonist activity at 5-HT2A receptors.[2] Aripiprazole is metabolized in the liver via dehydrogenation, N-dealkylation, and hydroxylation pathways, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] The major active metabolite, dehydro-aripiprazole, exhibits a similar receptor binding profile to the parent drug and contributes significantly to the overall therapeutic effect.[1][3]

Given the variability in patient metabolism and the correlation between plasma concentrations and clinical outcomes, therapeutic drug monitoring (TDM) of both aripiprazole and dehydro-aripiprazole is crucial for optimizing treatment efficacy and minimizing adverse effects.[3] High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for the quantification of drugs and their metabolites in biological matrices.[3][4] This application note presents a detailed, validated, and robust reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of aripiprazole and dehydro-aripiprazole in human plasma, suitable for research, clinical, and drug development settings.

The developed method is designed to be specific, accurate, precise, and stability-indicating, ensuring reliable and reproducible results.[5] The rationale behind the selection of chromatographic parameters is discussed, providing a comprehensive guide for researchers and scientists.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Aripiprazole and its metabolite, being relatively nonpolar compounds, are retained on the column and then eluted by a mobile phase of appropriate composition. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the basic nature of aripiprazole, stemming from its piperazine moiety, pH control of the mobile phase is critical to ensure symmetrical peak shapes and reproducible retention times.[1] Detection is achieved using a UV detector at a wavelength where both compounds exhibit significant absorbance.

Materials and Reagents

| Item | Supplier | Grade |

| Aripiprazole Reference Standard | Sigma-Aldrich or equivalent | USP Grade |

| Dehydro-aripiprazole Reference Standard | Toronto Research Chemicals or equivalent | >98% purity |

| Acetonitrile | Fisher Scientific or equivalent | HPLC Grade |

| Methanol | Fisher Scientific or equivalent | HPLC Grade |

| Potassium Dihydrogen Phosphate (KH2PO4) | Sigma-Aldrich or equivalent | Analytical Reagent Grade |

| Orthophosphoric Acid (85%) | Sigma-Aldrich or equivalent | Analytical Reagent Grade |

| Water | Milli-Q Elix-3 Purification System | HPLC Grade |

| Human Plasma (drug-free) | Biological specialty supplier | For validation |

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector is suitable for this method.

Optimized Chromatographic Conditions